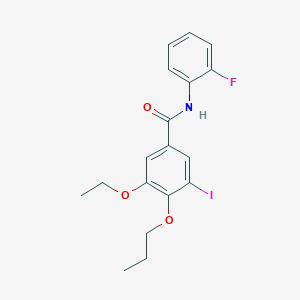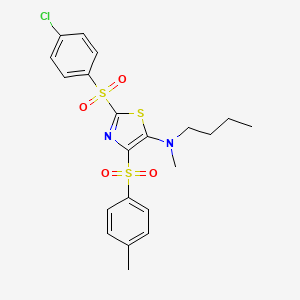![molecular formula C17H14Br2FNO3S B4578967 methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4578967.png)
methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H14Br2FNO3S and its molecular weight is 491.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.90247 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclopropane Derivatives in Biological Compounds
Cyclopropane and its derivatives, similar in structural complexity to the compound , have been extensively studied for their unique chemical properties and potential in creating biologically active molecules. For instance, 2-nitrocyclopropanes bearing ketones, amides, esters, and carboxylic acids are accessible from unsaturated carbonyl compounds. These derivatives can be transformed into cyclopropyl-amino acids, showcasing their utility in synthesizing compounds found in natural products and biologically active substances (Ghosh et al., 2023).
Structural Analysis through Crystallography
The structural analysis of similar thiophene carboxylate compounds, such as 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been conducted using single-crystal X-ray diffraction. Such studies are crucial for confirming the molecular structure, which aids in understanding the compound's chemical reactivity and potential applications (Ramazani et al., 2011).
Applications in Organic Synthesis
The synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid demonstrates the relevance of cyclopropyl derivatives as inhibitors for specific enzymes, highlighting their importance in biochemical research and potential therapeutic applications. This synthesis approach enables the investigation of enzyme mechanisms and the development of novel inhibitors (Zhao & Liu, 2002).
S-adenosylmethionine (SAM) and Cyclopropane Fatty Acids
Research on S-adenosylmethionine (SAM), a major biological methyl donor, discusses its use in synthesizing cyclopropyl fatty acids. This showcases the interconnectedness of cyclopropane derivatives with essential biochemical pathways and their significance in biological systems (Fontecave et al., 2004).
Novel Tryptophan Derivatives Synthesis
The development of novel 3,4-fused tryptophan analogs, which incorporate cyclopropyl structures, for peptide and peptoid conformation elucidation studies, indicates the broad applicability of cyclopropane derivatives in designing conformationally restricted amino acid analogs for research in peptide chemistry (Horwell et al., 1994).
Propriétés
IUPAC Name |
methyl 2-[(2,2-dibromo-1-methylcyclopropanecarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2FNO3S/c1-16(8-17(16,18)19)15(23)21-13-12(14(22)24-2)11(7-25-13)9-3-5-10(20)6-4-9/h3-7H,8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFHBQKJLYEYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4578894.png)
![2-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4578902.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)
![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)
![N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B4578944.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4578945.png)

![4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4578960.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578973.png)
![3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4578974.png)
![{4-[(3-methyl-4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B4578977.png)
